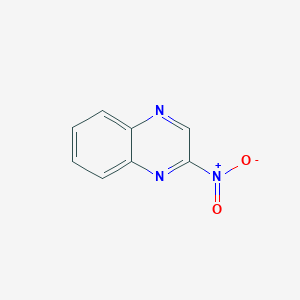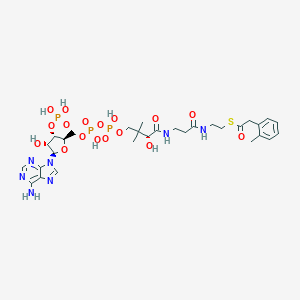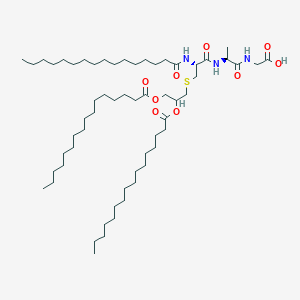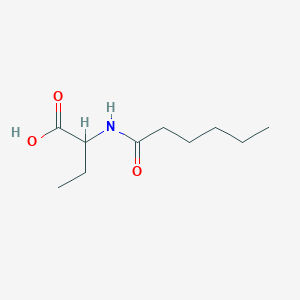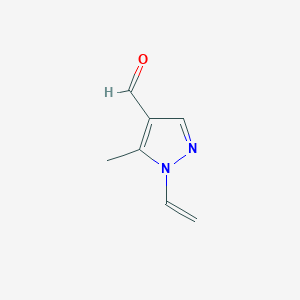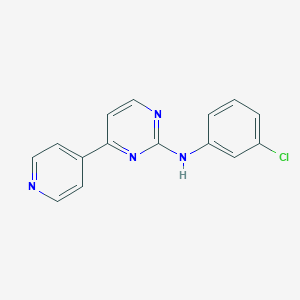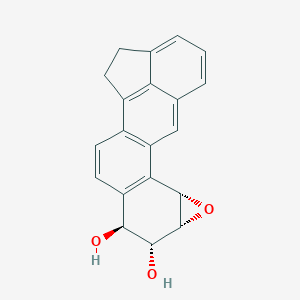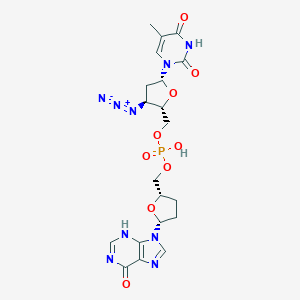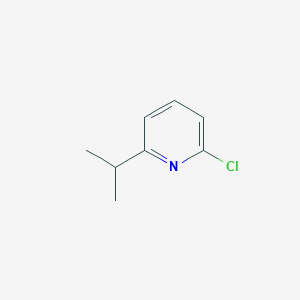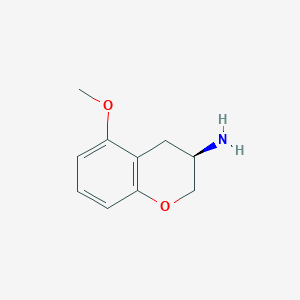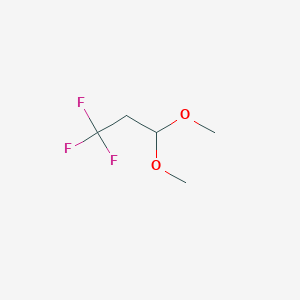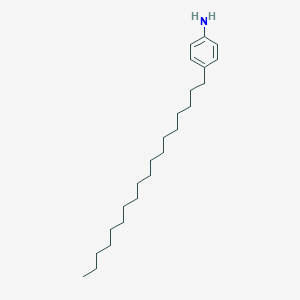
4-Octadecylaniline
Übersicht
Beschreibung
4-Octadecylaniline is an organic compound with the linear formula CH3(CH2)17C6H4NH2 . It has a molecular weight of 345.60 . It is used in the fabrication of alternate-layer Langmuir-Blodgett (LB) films .
Molecular Structure Analysis
The molecular structure of 4-Octadecylaniline is represented by the SMILES string CCCCCCCCCCCCCCCCCCc1ccc(N)cc1 . This indicates that the molecule consists of a long alkyl chain (18 carbons) attached to an aniline group.
Physical And Chemical Properties Analysis
4-Octadecylaniline has a boiling point of 240-245 °C at 0.4 mmHg and a melting point of 59-63 °C . It is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Materials Science
Application Summary
4-Octadecylaniline is utilized in the fabrication of alternate-layer Langmuir-Blodgett (LB) films .
Methods and Procedures
The compound is used to create thin films with controlled molecular assembly, which is essential for creating structured surfaces at the nano-scale. The Langmuir-Blodgett technique involves spreading the compound on a water surface to form a monolayer, which is then transferred onto a solid substrate.
Results and Outcomes
The pyroelectric activity of these films was assessed, indicating potential applications in sensors and other electronic devices .
Chemical Engineering
Application Summary
In chemical engineering, 4-Octadecylaniline could be involved in the development of new materials with specific properties, such as enhanced thermal stability or unique electrical characteristics .
Methods and Procedures
It may be used in processes like vapor deposition or as a catalyst in chemical reactions.
Results and Outcomes
The effectiveness of 4-Octadecylaniline in these applications would be measured by the yield and quality of the final product.
Biotechnology
Application Summary
In biotechnology, 4-Octadecylaniline might be used in the field of proteomics research .
Methods and Procedures
It could be involved in the modification of proteins or in the development of assays that detect specific biological molecules.
Results and Outcomes
The compound could contribute to the identification and understanding of protein functions and interactions.
Nanotechnology
Application Summary
4-Octadecylaniline may be used in the creation of nanoscale devices or materials, given its potential in film fabrication .
Methods and Procedures
Similar to its application in materials science, it could be used to create nanoscale coatings or components with specific electrical or optical properties.
Results and Outcomes
The development of nanotechnology applications would benefit from the precise control over the molecular structure that 4-Octadecylaniline can provide.
Each of these applications demonstrates the versatility of 4-Octadecylaniline in scientific research, contributing to advancements in various fields through its unique chemical properties and potential for creating structured materials at the molecular level.
Organic Synthesis
Application Summary
4-Octadecylaniline serves as an organic building block in the synthesis of complex organic molecules .
Methods and Procedures
It is used in various chemical reactions due to its long alkyl chain and aniline group, which can undergo reactions such as acylation, alkylation, and coupling to form larger, more complex structures.
Results and Outcomes
The synthesized molecules can exhibit diverse properties and functionalities, which are essential for the development of new materials and chemicals.
Surface Chemistry
Application Summary
The compound is involved in the study of surface interactions and the development of surface coatings .
Methods and Procedures
4-Octadecylaniline can be used to modify surface properties, such as hydrophobicity, by forming self-assembled monolayers on substrates.
Results and Outcomes
These modifications can lead to the creation of surfaces with specific desired properties, such as reduced friction or improved resistance to corrosion.
Analytical Chemistry
Application Summary
In analytical chemistry, 4-Octadecylaniline may be used as a standard or reagent in chromatographic analysis .
Methods and Procedures
It can serve as a reference compound in techniques like high-performance liquid chromatography (HPLC) to help identify and quantify other substances.
Results and Outcomes
The use of 4-Octadecylaniline can improve the accuracy and reliability of analytical methods.
Lubricants and Functional Fluids
Application Summary
4-Octadecylaniline has potential applications in the formulation of lubricants and functional fluids .
Methods and Procedures
Its long hydrocarbon chain can contribute to the viscosity and thermal stability of lubricants, making them suitable for high-temperature applications.
Results and Outcomes
The performance of these lubricants can be enhanced, leading to reduced wear and tear on mechanical components.
Electronics
Application Summary
The compound may be used in the electronics industry for the production of electronic materials .
Methods and Procedures
Due to its potential in forming structured thin films, 4-Octadecylaniline can be used in the manufacturing of electronic components that require precise molecular organization.
Results and Outcomes
This can result in the development of components with improved electrical properties, such as conductivity or insulation.
Coating Additives
Application Summary
4-Octadecylaniline can act as an additive in coatings to enhance their performance .
Methods and Procedures
It can be incorporated into paints and coatings to modify drying times, gloss, and adhesion properties.
Results and Outcomes
Coatings with 4-Octadecylaniline can exhibit improved durability and resistance to environmental factors.
These applications highlight the multifaceted roles that 4-Octadecylaniline can play in scientific research and industry, showcasing its importance as a versatile chemical in various domains.
Catalysis
Application Summary
4-Octadecylaniline can be used as a catalyst or a co-catalyst in various organic reactions due to its chemical structure, which allows for easy functionalization .
Methods and Procedures
It can facilitate reactions by providing a surface for the reactants to come together, potentially lowering the activation energy required for the reaction.
Results and Outcomes
The use of 4-Octadecylaniline in catalysis can lead to more efficient chemical processes with higher yields and selectivity.
Drug Delivery Systems
Application Summary
The compound may be incorporated into drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs .
Methods and Procedures
4-Octadecylaniline can be used to create microemulsions, which are effective carriers for delivering drugs to specific sites within the body.
Results and Outcomes
These systems can improve the therapeutic efficacy of drugs by ensuring controlled release and targeted delivery.
Biomedical Imaging
Application Summary
In biomedical imaging, 4-Octadecylaniline derivatives could be used as contrast agents due to their potential to be functionalized with imaging moieties .
Methods and Procedures
The compound can be attached to molecules that have properties suitable for imaging techniques such as MRI or fluorescence imaging.
Results and Outcomes
This application could enhance the quality of biomedical imaging, aiding in better diagnosis and monitoring of diseases.
Antimicrobial Coatings
Application Summary
4-Octadecylaniline has potential use in the development of antimicrobial coatings for medical devices and implants .
Methods and Procedures
The compound can be applied to surfaces to prevent the growth of bacteria and other pathogens, reducing the risk of infections.
Results and Outcomes
Such coatings can significantly improve the safety and longevity of medical devices.
Solar Cells
Application Summary
The chemical structure of 4-Octadecylaniline suggests its use in the development of organic solar cells .
Methods and Procedures
It can be used in the active layer of solar cells to improve electron transport and increase the efficiency of light absorption.
Results and Outcomes
Solar cells incorporating 4-Octadecylaniline could show improved power conversion efficiencies.
Sensing Technologies
Application Summary
4-Octadecylaniline can be utilized in the fabrication of sensors, especially in detecting environmental pollutants or biological substances .
Safety And Hazards
4-Octadecylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-octadecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRTYBGROAGVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393672 | |
| Record name | 4-Octadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octadecylaniline | |
CAS RN |
114235-67-5 | |
| Record name | 4-Octadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



